molecular formula C5H9ClO B085015 2-Pentanone, 3-chloro- CAS No. 13280-00-7

2-Pentanone, 3-chloro-

Cat. No. B085015
CAS RN: 13280-00-7
M. Wt: 120.58 g/mol
InChI Key: CKSIBFLEDRJUTN-UHFFFAOYSA-N
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Description

2-Pentanone, 3-chloro-, also known as 3-Chloro-2-pentanone, is a chemical compound with the molecular formula C5H9ClO . It has an average mass of 120.577 Da and a monoisotopic mass of 120.034195 Da .


Synthesis Analysis

One of the methods for synthesizing 5-chloro-2-pentanone involves the conversion of 3-acetyl-1-propanol using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source . The reaction conditions, such as temperature, time, mole ratio, solvent, and initiator, were optimized. The yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 hours under the initiation of N,N-dimethylacetamide, and the optimal molar ratio of 3-acetyl-1-propanol to BTC was 1:0.4 .


Molecular Structure Analysis

The molecular structure of 2-Pentanone, 3-chloro- can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Chemical Reactions and Mechanisms : One study examined the products, kinetics, and mechanism of the reaction of chlorine atoms with 3-pentanone. It revealed various products like 1- and 2-chloro-3-pentanone and identified the effect of temperature and oxygen presence on these reactions (Kaiser, Wallington, & Hurley, 2010).

  • Enhancing Water Imbibition in Oil Recovery : A 2020 study explored the use of 3-pentanone in enhancing water imbibition for oil recovery from fractured carbonate cores. It found that 3-pentanone, either in solution or as a pure solvent, effectively improved oil recovery, especially when an aqueous phase was initially present in the matrix (Argüelles-Vivas, Wang, Abeykoon, & Okuno, 2020).

  • Pyrolysis and Oxidation Studies : Studies on 3-pentanone pyrolysis and oxidation, important for understanding its combustion behavior and potential as a biofuel, have been conducted. These include detailed kinetic mechanisms and experimental data for temperatures above 1000 K (Dames, Lam, Davidson, & Hanson, 2014).

  • Catalysis in Organic Synthesis : 3-Pentanone's interaction with sulfuryl chloride, aided by catalysts like chlorosulfonic acid, can lead to selective trichlorination of ketones. This highlights its role in specific organic syntheses (Buyck, Detienne, & Boelens, 2010).

  • Formation of 2,3-Pentanedione : 3-Pentanone has been used as a raw material for synthesizing 2,3-pentanedione, a flavor compound, through classical nitration methods (Yunhao, 2011).

  • Atmospheric Chemistry : Its reactions with atmospheric components, such as OH radicals, have been studied to understand its potential environmental impact and contribution to photochemical air pollution (Atkinson, Tuazon, & Aschmann, 2000).

  • Potential as Biofuel : The high-temperature oxidation of 2-pentanone has been investigated, emphasizing its potential as a biofuel or fuel additive due to its high octane numbers and low emissions (Pieper, Hemken, Büttgen, Graf, Hansen, Heufer, & Kohse-Höinghaus, 2019).

properties

IUPAC Name

3-chloropentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-3-5(6)4(2)7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSIBFLEDRJUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884588
Record name 2-Pentanone, 3-chloro-
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Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentanone, 3-chloro-

CAS RN

13280-00-7
Record name 3-Chloro-2-pentanone
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Record name 2-Pentanone, 3-chloro-
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Record name 2-Pentanone, 3-chloro-
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Record name 2-Pentanone, 3-chloro-
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Record name 3-chloropentan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EFJ Duynstee, M Mevis - Recueil des Travaux Chimiques des …, 1971 - Wiley Online Library
The red‐light photolysis of 3‐chloro‐3‐nitrosopentane was studied in various solvents. Photolysis in isopropanol gave 95% of HCl, ∼ 60% of 3‐pentanone oxime and ∼ 20% of 2‐…
Number of citations: 0 onlinelibrary.wiley.com
RH SCHLOSBERG - 1967 - search.proquest.com
… The data in Table I support this hypothesis in all cases; ie, the ratio of 4-chloro-3-methyl-2-butanone + 3-methyl-^3-butene2 -one to 5-chloro-2 -pentanone + 3-chloro-2 -pentanone is, in …
Number of citations: 2 search.proquest.com
TR Van Den Ancker, CL Raston - Journal of organometallic chemistry, 1998 - Elsevier
Highly coloured paramagnetic polymer supported lithium 5,5′ and sodium 6,6′ naphthalenide complexes have been prepared from the reaction of THF solutions of lithium and …
Number of citations: 11 www.sciencedirect.com

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